2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a formyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce the bromo group at the 4-position.
Phenoxy Formation: The brominated compound is then reacted with 2-methylphenylamine to form the phenoxy linkage.
Acetylation: The final step involves the acetylation of the amine group to yield the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The bromo group may also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-fluoro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-iodo-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the presence of the bromo group, which can engage in specific interactions such as halogen bonding. This can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNSGKDPXOFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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